2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride
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Overview
Description
2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride is a chemical compound belonging to the class of nitrofuran derivatives. These compounds are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride typically involves the reaction of 2-(5-nitrofuran-2-yl)ethenylbenzene with thionyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Scientific Research Applications
2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an antibacterial agent, especially against drug-resistant strains.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride involves its interaction with cellular components. The nitrofuran moiety is known to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other vital cellular structures. This results in the inhibition of microbial growth and replication .
Comparison with Similar Compounds
Similar compounds to 2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride include:
2-(5-Nitrofuran-2-yl)ethenylbenzene: A precursor in the synthesis of the target compound.
2-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial activity.
5-Nitrofuran-2-carbaldehyde: Another nitrofuran derivative with significant biological activity. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological properties.
Properties
CAS No. |
60494-76-0 |
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Molecular Formula |
C13H8ClNO4 |
Molecular Weight |
277.66 g/mol |
IUPAC Name |
2-[2-(5-nitrofuran-2-yl)ethenyl]benzoyl chloride |
InChI |
InChI=1S/C13H8ClNO4/c14-13(16)11-4-2-1-3-9(11)5-6-10-7-8-12(19-10)15(17)18/h1-8H |
InChI Key |
SSGMWYXFWKGYCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)Cl |
Origin of Product |
United States |
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